Kdm2B-IN-3
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Overview
Description
Kdm2B-IN-3 is a potent inhibitor of the histone demethylase KDM2B. This compound has shown promise in cancer research due to its ability to inhibit the activity of KDM2B, which plays a crucial role in various cellular processes, including gene expression regulation, cell proliferation, and differentiation .
Preparation Methods
The synthesis of Kdm2B-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Kdm2B-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Kdm2B-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used to study the mechanisms of histone demethylation and the role of KDM2B in epigenetic regulation.
Biology: It helps in understanding the biological functions of KDM2B, including its role in cell proliferation, differentiation, and apoptosis.
Medicine: It holds potential for cancer research, as inhibiting KDM2B can affect tumor growth and progression.
Industry: It can be used in the development of new therapeutic agents targeting histone demethylases
Mechanism of Action
Kdm2B-IN-3 exerts its effects by inhibiting the activity of the histone demethylase KDM2B. This inhibition affects the demethylation of lysine residues on histones, which in turn regulates gene expression. The molecular targets and pathways involved include the regulation of genes associated with cell proliferation, differentiation, and apoptosis. KDM2B is known to interact with various transcription factors and epigenetic regulators, influencing a wide range of cellular processes .
Comparison with Similar Compounds
Kdm2B-IN-3 is part of a family of compounds known as histone demethylase inhibitors. Similar compounds include:
KDM2A-IN-1: Another inhibitor targeting the histone demethylase KDM2A, which shares structural similarities with KDM2B.
GSK-J4: A potent inhibitor of the histone demethylases JMJD3 and UTX, which are involved in the demethylation of different lysine residues on histones.
OG-L002: An inhibitor of the histone demethylase LSD1, which targets a different set of lysine residues compared to KDM2B.
This compound is unique in its specificity for KDM2B, making it a valuable tool for studying the specific functions and mechanisms of this histone demethylase .
Properties
Molecular Formula |
C25H30N2O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[6-[(3R,4S)-1-cyclobutyl-4-ethylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C25H30N2O2/c1-3-17-12-14-27(20-5-4-6-20)16-23(17)25(28)19-7-9-21-18(15-19)8-10-24(29-2)22(21)11-13-26/h7-10,15,17,20,23H,3-6,11-12,14,16H2,1-2H3/t17-,23-/m0/s1 |
InChI Key |
IVYXIZSSLAKIFL-SBUREZEXSA-N |
Isomeric SMILES |
CC[C@H]1CCN(C[C@@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Canonical SMILES |
CCC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.